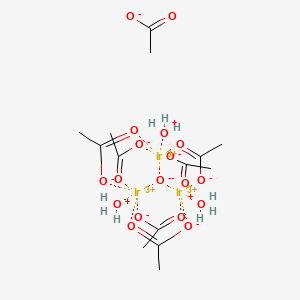
Trioxidanium;iridium(3+);oxygen(2-);heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is a complex iridium compound with the molecular formula C12H24Ir3O16.C2H3O2 . This compound is known for its unique structure, which includes three iridium atoms bridged by acetate and oxo ligands, and coordinated with water molecules. It is used in various industrial and scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate typically involves the reaction of iridium salts with acetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature, pH, and concentration, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity iridium salts and acetic acid, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control tests to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium species.
Substitution: The acetate and water ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of enzyme mimetics and bioinorganic chemistry.
Mechanism of Action
The mechanism by which Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate exerts its effects involves coordination with target molecules through its iridium centers. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound facilitates the formation and breaking of chemical bonds, while in biological systems, it may interact with cellular components to induce cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium acetate complexes and iridium oxo complexes. Examples are:
- Iridium(III) acetate
- Iridium(III) oxo complexes
Uniqueness
Hexakis[μ-(Acetato-κO:κO’)]triaqua-μ3-oxotri-iridium(1+) Acetate is unique due to its specific coordination environment and the presence of both acetate and oxo ligands. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in catalysis and materials science .
Properties
Molecular Formula |
C14H30Ir3O18+3 |
|---|---|
Molecular Weight |
1063.03 g/mol |
IUPAC Name |
trioxidanium;iridium(3+);oxygen(2-);heptaacetate |
InChI |
InChI=1S/7C2H4O2.3Ir.3H2O.O/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);;;;3*1H2;/q;;;;;;;3*+3;;;;-2/p-4 |
InChI Key |
HHVIPSYAQAAQRK-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[OH3+].[OH3+].[OH3+].[O-2].[Ir+3].[Ir+3].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
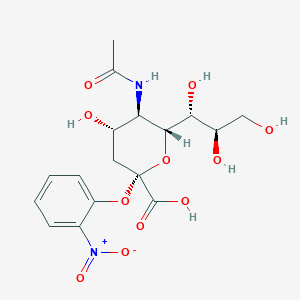
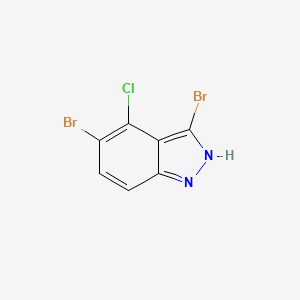

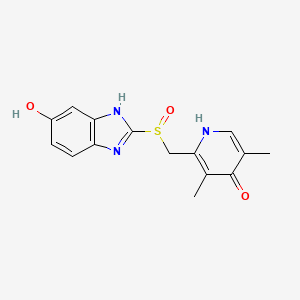
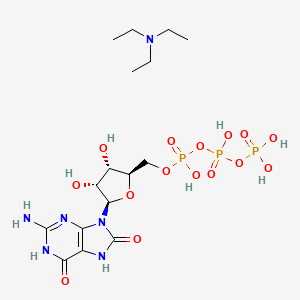

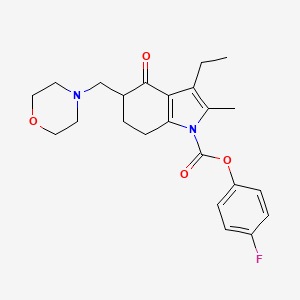
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)


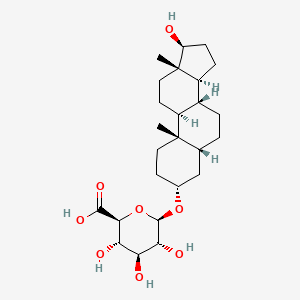
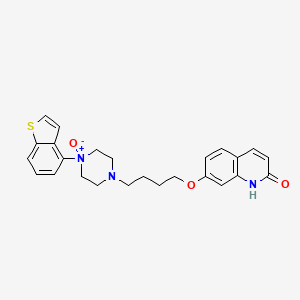
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)
